molecular formula C17H20ClN5O B2701743 1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1798034-84-0

1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B2701743
CAS RN: 1798034-84-0
M. Wt: 345.83
InChI Key: CKNPLVVSUOZRKF-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a urea linkage . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Urea is an organic compound with two amine groups joined by a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered heterocyclic ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Electronic and Optical Properties

A computational study on a novel chalcone derivative, closely related structurally to the requested compound, revealed significant electro-optic properties, suggesting potential applications in nonlinear optics and optoelectronic device fabrications. The study highlighted the material's superior electronic and optical properties, including high second and third harmonic generation values, indicating its suitability for advanced technological applications (Shkir et al., 2018).

Herbicidal Applications

Research on substituted phenyltetrahydropyrimidinones, another compound class similar to the requested molecule, demonstrated chlorosis-inducing preemergence herbicidal activity by inhibiting carotenoid biosynthesis at the phytoene desaturase step. This work elucidates the structure-activity relationships essential for herbicidal efficacy, indicating the potential of such compounds in agricultural applications (Babczinski et al., 1995).

Self-Assembly and Molecular Interactions

A study on the self-assembly and H-bonding of 2-aminopyrimidinones, achieved through a multi-component reaction involving piperidine, offers insights into the structural and interactive properties of pyrimidinone derivatives. These findings highlight the versatility of such compounds in material science and organic chemistry, potentially applicable in the design of new materials with specific molecular interactions (Bararjanian et al., 2010).

Anticonvulsant Activity

Investigations into the structural and electronic properties of anticonvulsant drugs, including compounds with a piperidine moiety and closely related to the requested compound, provided valuable insights into their pharmacological action. Such studies contribute to our understanding of how structural variations can influence biological activity, guiding the development of new therapeutic agents (Georges et al., 1989).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives have been shown to have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, some pyrimidine derivatives can be harmful if swallowed .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the diverse biological activities of pyrimidine derivatives, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-13-5-4-6-14(11-13)22-17(24)20-12-15-7-8-19-16(21-15)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNPLVVSUOZRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

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